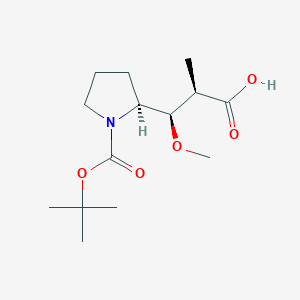

(2R,3R)-3-((S)-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropansäure

Übersicht

Beschreibung

(2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid, also known as (2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid, is a useful research compound. Its molecular formula is C14H25NO5 and its molecular weight is 287.35 g/mol. The purity is usually 95%.

The exact mass of the compound (2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Asymmetrische Synthese

N-Boc-Dolaproin wird in der asymmetrischen Synthese von substituierten Pyrrolidinen verwendet . Es ist ein Schlüsselelement in verschiedenen biologisch aktiven Molekülen und daher ein wertvolles synthetisches Ziel . Die Anwendung der kinetischen Racematspaltung, ein Verfahren, das zwischen den beiden Enantiomeren eines Substrats aufgrund von Unterschieden in den relativen Reaktionsgeschwindigkeiten unterscheidet, ist eine der traditionellen Methoden zur Herstellung enantiomerenreiner Verbindungen .

Arzneimittelentwicklung

N-Boc-Dolaproin zeigt eine außergewöhnliche Vielseitigkeit in der Arzneimittelentwicklung. Es ist ein unschätzbares Werkzeug für die Untersuchung verschiedener biologischer Pfade und die Entwicklung neuartiger therapeutischer Interventionen.

Synthese von Dolastatin 10

N-Boc-Dolaproin (Dap) ist der Aminosäurerest des Pentapeptids Dolastatin 10 . Dolastatin 10 hemmt die Tubulinpolymerisation und Mitose und hat Antikrebsaktivität .

Kinetische Racematspaltung

N-Boc-Dolaproin wird in Protokollen zur kinetischen Racematspaltung verwendet . Diese Protokolle werden in der synthetischen Chemie eingesetzt und können erhebliche Vorteile in Strategien bieten, bei denen asymmetrische Syntheseverfahren aufgrund schlechter Substratverträglichkeit oder fehlender geeigneter Methoden nicht eingesetzt werden können .

Synthese von Diastereoisomeren

N-Boc-Dolaproin wird bei der Synthese sowohl von syn- als auch anti-Diastereoisomeren von Boc-Dolaproin aus (S)-Prolin durch dynamische kinetische Racematspaltung (DKR) unter Verwendung von rutheniumkatalysierter Hydrierung eingesetzt .

Antineoplastische Peptide

Monosubstituiertes Pyrrolidin Dolaproin (Dap) ist eine Schlüsseleinheit von Dolastatin 10, einem marinen Naturstoff, der zu einer Familie antineoplastischer Peptide gehört .

Wirkmechanismus

Target of Action

N-Boc-dolaproine, also known as (2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid, is an amino acid residue of the pentapeptide Dolastatin 10 . The primary target of N-Boc-dolaproine is the tubulin protein .

Mode of Action

N-Boc-dolaproine interacts with tubulin, a globular protein that is the main constituent of microtubules in cells . It inhibits the polymerization of tubulin and disrupts the process of mitosis . This disruption of the cell cycle can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by N-Boc-dolaproine is the microtubule assembly pathway . By inhibiting tubulin polymerization, N-Boc-dolaproine prevents the formation of the mitotic spindle, a structure that is crucial for chromosome segregation during cell division . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely on rapid cell division .

Result of Action

The primary result of N-Boc-dolaproine’s action is the inhibition of cell division, leading to cell death . This makes it a potential candidate for the development of anticancer drugs . Its ability to selectively target rapidly dividing cells could make it particularly effective against aggressive forms of cancer .

Eigenschaften

IUPAC Name |

(2R,3R)-3-methoxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO5/c1-9(12(16)17)11(19-5)10-7-6-8-15(10)13(18)20-14(2,3)4/h9-11H,6-8H2,1-5H3,(H,16,17)/t9-,10+,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNEHHTWYEBGHBY-OUAUKWLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1CCCN1C(=O)OC(C)(C)C)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452743 | |

| Record name | (2R,3R)-3-[(2S)-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]-3-methoxy-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120205-50-7 | |

| Record name | (2R,3R)-3-[(2S)-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]-3-methoxy-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 120205-50-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

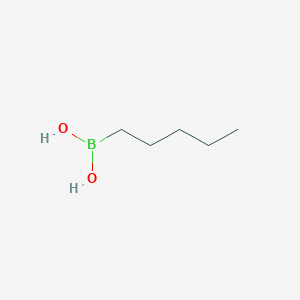

Feasible Synthetic Routes

A: The research presents a novel approach for synthesizing N-Boc-dolaproine using the Baylis-Hillman reaction. [] The authors highlight this method's advantages, emphasizing its stereoselectivity and simplicity. This implies that the reaction preferentially yields a specific stereoisomer of the desired product, which is crucial in pharmaceutical synthesis where different isomers can exhibit varying biological activities. Additionally, the term "easy" suggests that the reaction proceeds with high efficiency under relatively mild conditions, making it suitable for large-scale production.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-chloropropyl)-1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B32663.png)